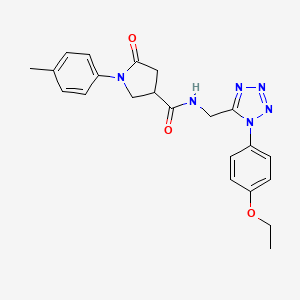

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine-3-carboxamide core substituted with a p-tolyl group at the 1-position and a tetrazole moiety linked via a methyl group. The tetrazole ring is further substituted with a 4-ethoxyphenyl group.

The compound’s design combines the metabolic stability of tetrazoles and the conformational flexibility of pyrrolidine, which may enhance binding affinity and bioavailability. Below, we systematically compare its structural and functional attributes with related compounds.

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-3-31-19-10-8-18(9-11-19)28-20(24-25-26-28)13-23-22(30)16-12-21(29)27(14-16)17-6-4-15(2)5-7-17/h4-11,16H,3,12-14H2,1-2H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPNWKYFLKKUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring through the cycloaddition of azides with nitriles. The pyrrolidine ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving azomethine ylides generated in situ from isatins and amino acids. The final step involves coupling the tetrazole and pyrrolidine intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide typically involves the formation of the tetrazole ring through cyclization reactions. The compound can be synthesized via a multi-step process that includes the reaction of appropriate precursors under optimized conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

1. Anticonvulsant Activity

Research has indicated that derivatives of tetrazole compounds exhibit significant anticonvulsant properties. For instance, certain 6-Aryl-tetrazoles have demonstrated potent activity in animal models, outperforming traditional anticonvulsants like Phenobarbital and Ethosuximide in efficacy tests . This suggests that N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide may also possess similar therapeutic potential.

2. Antimicrobial Properties

Tetrazole derivatives have been studied for their antimicrobial activities. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens . The incorporation of the tetrazole ring is believed to enhance the interaction with microbial targets, leading to increased potency.

3. Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole-containing compounds has been explored in various studies. These compounds may inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases .

Case Studies

Case Study 1: Anticonvulsant Screening

A study on new tetrazole derivatives demonstrated that specific compounds exhibited low effective doses in seizure models, indicating their potential as new anticonvulsants. The compound's mechanism was linked to modulation of GABAergic activity, which is crucial for seizure control .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of tetrazole derivatives, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide showed promising results against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring and amide group can also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Pyrrolidine-3-Carboxamide Cores

(a) N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

- Structural Differences: Replaces the tetrazole-methyl group with a sulfonylethyl-dihydroisoquinoline moiety.

- Biological Activity : Demonstrated 0.604% inhibition of MERS-CoV in HEK cells, with low cytotoxicity (cell viability ~99.4%) .

- Key Insight : The sulfonylethyl group may enhance solubility but reduces antiviral potency compared to tetrazole-containing analogs.

(b) 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Structural Differences : Substitutes the tetrazole with a thiadiazole ring and replaces p-tolyl with 4-fluorophenyl.

(c) 1-(4-ethoxyphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

- Structural Differences : Features a thiadiazole substituent instead of tetrazole, with a pentan-3-yl group.

- Synthetic Accessibility : Similar synthesis protocols (e.g., carboxamide coupling), but thiadiazole formation may require harsher conditions than tetrazole cyclization .

Tetrazole-Containing Analogs

(a) Losartan and Valsartan

- Structural Differences : These angiotensin II receptor blockers (ARBs) use tetrazole as a bioisostere for carboxylic acid, attached to biphenylmethyl groups.

(b) Compound 49 (N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazole-5 (4H)-alkylene)nitramine)

- Structural Differences : Dual tetrazole rings with a nitramine linker.

- Synthesis: Requires 100% HNO3 for nitration, yielding 65% via a two-step process. This contrasts with the target compound’s likely amide coupling or tetrazole alkylation steps .

Key Findings

Tetrazole vs. Thiadiazole : Tetrazole-containing compounds (e.g., ARBs) often exhibit superior receptor binding due to the ring’s acidity and hydrogen-bonding capacity. Thiadiazole analogs may prioritize metabolic stability .

Substituent Effects: The 4-ethoxyphenyl group in the target compound could enhance lipophilicity compared to fluorophenyl or sulfonylethyl substituents, impacting blood-brain barrier penetration.

Synthetic Challenges : Tetrazole alkylation (as in the target compound) typically requires metal catalysts or high temperatures, whereas thiadiazole synthesis may involve toxic reagents like phosphorus pentasulfide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.